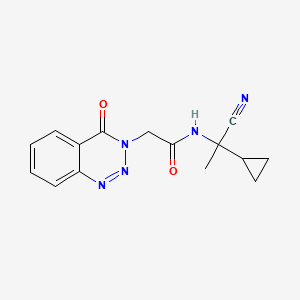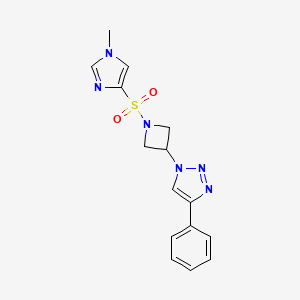
N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide, also known as CYCLOPS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. CYCLOPS is a potent inhibitor of protein phosphatase 2A (PP2A), a key enzyme involved in various cellular processes.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide exerts its effects by inhibiting the activity of PP2A, a serine/threonine phosphatase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. PP2A is a heterotrimeric enzyme that consists of a catalytic subunit, a scaffold subunit, and a regulatory subunit. This compound binds to the catalytic subunit of PP2A and prevents it from dephosphorylating its substrates, leading to the accumulation of phosphorylated proteins and the disruption of cellular signaling pathways.
Biochemical and Physiological Effects
The inhibition of PP2A by this compound has been shown to have a wide range of biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy drugs. In neurons, this compound has been shown to enhance synaptic plasticity and memory formation. In T cells, this compound has been found to modulate cytokine production and T cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide in lab experiments is its specificity for PP2A. Unlike other PP2A inhibitors, this compound does not inhibit other phosphatases or kinases, which can lead to off-target effects. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide. One area of research is the development of more potent and selective PP2A inhibitors based on the structure of this compound. Another area of research is the investigation of the role of PP2A in other cellular processes and diseases. Finally, the potential therapeutic applications of this compound in cancer and other diseases should be explored further.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide involves a multistep process that starts with the reaction of 1-cyano-1-cyclopropane carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-(4-oxo-1,2,3-benzotriazin-3-yl)acetic acid to form the desired compound, this compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide has been extensively studied for its potential applications in various scientific research fields, including cancer research, neurobiology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy drugs. In neurobiology, this compound has been found to play a role in the regulation of synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate the activity of T cells, which are essential for the immune response.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-15(9-16,10-6-7-10)17-13(21)8-20-14(22)11-4-2-3-5-12(11)18-19-20/h2-5,10H,6-8H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGKAAPNFLVNPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzo[c]isoxazole-5-carboxamide](/img/structure/B2745254.png)
![3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2745255.png)
![N1-(2-morpholinoethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2745256.png)

![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)
![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)

![2-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2745273.png)
![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)

